REACTION_CXSMILES
|
C1[O:5][C:4]2([C:9]3(Br)[CH:10]4[CH:13]5[CH:6]2[CH:7]2C(=O)[C:12]5(Br)[CH:11]4[CH:8]23)[O:3]C1>[OH-].[K+]>[C:9]12([C:4]([OH:3])=[O:5])[CH:8]3[CH:7]4[CH:12]5[CH:11]3[CH:10]1[CH:13]5[CH:6]24 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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Extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent, and recrystallization from pentane
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C3C4C5C3C1C5C24)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |